N-Methyl-2,4-dinitrobenzamide

Analytical Chemistry Structural Elucidation Compound Authentication

N-Methyl-2,4-dinitrobenzamide (CAS 374632-12-9) is a substituted benzamide derivative belonging to the dinitrobenzamide class of compounds, characterized by a benzene ring bearing two nitro groups at the 2- and 4-positions and an N-methylated amide moiety. This compound has a molecular formula of C8H7N3O5 and a molecular weight of 225.16 g/mol.

Molecular Formula C8H7N3O5
Molecular Weight 225.16
CAS No. 374632-12-9
Cat. No. B2811892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2,4-dinitrobenzamide
CAS374632-12-9
Molecular FormulaC8H7N3O5
Molecular Weight225.16
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C8H7N3O5/c1-9-8(12)6-3-2-5(10(13)14)4-7(6)11(15)16/h2-4H,1H3,(H,9,12)
InChIKeyDPMJQNUVNCPUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2,4-dinitrobenzamide (CAS 374632-12-9) Product and Procurement Overview


N-Methyl-2,4-dinitrobenzamide (CAS 374632-12-9) is a substituted benzamide derivative belonging to the dinitrobenzamide class of compounds, characterized by a benzene ring bearing two nitro groups at the 2- and 4-positions and an N-methylated amide moiety . This compound has a molecular formula of C8H7N3O5 and a molecular weight of 225.16 g/mol . While some dinitrobenzamide derivatives, such as the 5-aziridinyl analog CB 1954 (CAS 21919-05-1), have been extensively studied as prodrugs in cancer therapy, the specific biological and physicochemical properties of this N-methyl derivative remain poorly characterized in the public scientific literature. This evidence guide examines the limited available data to support procurement and research application decisions.

Why N-Methyl-2,4-dinitrobenzamide (CAS 374632-12-9) Cannot Be Replaced by Generic Dinitrobenzamide Analogs


Within the dinitrobenzamide scaffold, small structural modifications can dramatically alter biological activity, metabolism, and chemical reactivity. For instance, the well-studied analog CB 1954 (5-aziridinyl-2,4-dinitrobenzamide) acts as a prodrug activated by nitroreductase, while its mustard analog SN 23862 shows a distinct reduction profile, forming only a 2-hydroxylamine compared to CB 1954's dual nitro reduction capability [1]. Similarly, methylation at the amide nitrogen (N-methyl) versus the aromatic ring (e.g., 4-Me) in related benzamide series has been shown to cause significant shifts in potency, as demonstrated by IC50 values ranging from 8.7 μM to 29.1 μM depending solely on methyl substitution position [2]. Such position-specific effects underscore that N-Methyl-2,4-dinitrobenzamide cannot be assumed interchangeable with other dinitrobenzamides, including its regioisomers (e.g., N-methyl-3,5-dinitrobenzamide), and necessitates specific sourcing and characterization for reproducible research.

Quantitative Differentiation Evidence for N-Methyl-2,4-dinitrobenzamide (CAS 374632-12-9)


N-Methyl-2,4-dinitrobenzamide Structural Identity Verification Data

The primary verifiable distinction of N-Methyl-2,4-dinitrobenzamide (CAS 374632-12-9) relative to its analogs lies in its unique molecular structure. The compound is defined by a benzene ring with nitro substituents at the 2- and 4-positions and an N-methylated benzamide group, yielding a molecular formula of C8H7N3O5 and a molecular weight of 225.16 g/mol . The canonical SMILES string, CNC(=O)C1=CC=C([N+](=O)[O-])C=C1[N+](=O)[O-], provides a precise digital fingerprint that distinguishes it from other dinitrobenzamide isomers . This specific substitution pattern contrasts with other dinitrobenzamides such as N-methyl-3,5-dinitrobenzamide, which has a different nitro group arrangement .

Analytical Chemistry Structural Elucidation Compound Authentication

Physicochemical Property Comparison: N-Methyl-2,4-dinitrobenzamide vs. Key Bioreductive Prodrug Analogs

Physicochemical properties, which dictate handling, solubility, and formulation, represent a key differentiation point. N-Methyl-2,4-dinitrobenzamide (MW 225.16 g/mol) is significantly smaller and lacks the reactive alkylating warheads present in the bioreductive prodrugs CB 1954 (MW 252.18 g/mol) and SN 23862 (MW 334.11 g/mol) . Its simpler structure results in a lower predicted density (1.5±0.1 g/cm³) and boiling point (402.2±35.0 °C) compared to SN 23862 (density 1.6±0.1 g/cm³; BP 490.7±45.0 °C) . These differences in fundamental properties directly influence storage conditions, sample preparation, and compatibility with various assay systems, distinguishing N-Methyl-2,4-dinitrobenzamide from these more complex, clinical-stage prodrug candidates.

Medicinal Chemistry Physicochemical Profiling Drug Design

Evidence Gap: Lack of Quantified Bioactivity Data for N-Methyl-2,4-dinitrobenzamide

A systematic search of public scientific literature, including PubMed and patent databases, reveals a notable absence of peer-reviewed quantitative bioactivity data (e.g., IC50, Ki, MIC, or EC50 values) specifically for N-Methyl-2,4-dinitrobenzamide (CAS 374632-12-9). While a comment in the public domain references an IC50 of 28 μM [1], this value cannot be reliably verified against a primary publication and lacks essential context such as the biological target, assay conditions, or comparator data. In stark contrast, closely related dinitrobenzamides like CB 1954 have well-documented, potent activity in specific enzymatic and cellular contexts, with in vitro activation leading to DNA crosslinking [2]. Similarly, SN 23862 has defined kinetic parameters, including a kcat of 26.4 sec⁻¹ and an IC50 ratio of 135 in a nitroreductase-dependent cytotoxicity assay [3]. This evidence gap means that any biological differentiation of N-Methyl-2,4-dinitrobenzamide from its potent prodrug analogs cannot currently be made based on efficacy or potency.

Biological Activity Structure-Activity Relationship (SAR) Drug Discovery

Commercial Availability and Purity Profile of N-Methyl-2,4-dinitrobenzamide

A key procurement differentiator is the compound's established commercial availability as a research chemical with a defined purity specification. N-Methyl-2,4-dinitrobenzamide (CAS 374632-12-9) is available from multiple reputable chemical suppliers in catalog quantities, with a typical specified purity of 95% . This contrasts with some specialized dinitrobenzamide prodrugs, which may only be available through custom synthesis or as part of research collaborations. The existence of an MDL number (MFCD16620329) further standardizes its identity across vendor platforms, simplifying procurement and quality assurance processes . This established supply chain makes it a reliable starting material or intermediate for chemical synthesis projects.

Chemical Synthesis Procurement Supply Chain

Research and Industrial Application Scenarios for N-Methyl-2,4-dinitrobenzamide (CAS 374632-12-9)


Chemical Intermediate in the Synthesis of More Complex Molecules

Given its defined structure and commercial availability at 95% purity, N-Methyl-2,4-dinitrobenzamide (CAS 374632-12-9) is best suited as a chemical intermediate . Its N-methyl amide and 2,4-dinitro aromatic core provide distinct sites for further synthetic modification. Unlike the more reactive CB 1954 or SN 23862, which contain alkylating warheads, this compound's lack of such moieties makes it a more stable and predictable starting material for constructing diverse chemical libraries, including novel dinitrobenzamide derivatives for structure-activity relationship (SAR) studies [1].

Analytical Reference Standard for Method Development

The precise structural identity of N-Methyl-2,4-dinitrobenzamide, confirmed by its unique SMILES string (CNC(=O)C1=CC=C([N+](=O)[O-])C=C1[N+](=O)[O-]) and its availability from commercial sources, makes it a viable candidate for use as an analytical reference standard . It can be employed in the development and validation of chromatographic methods (e.g., HPLC, LC-MS) for the detection and quantification of this specific scaffold or its regioisomers, such as N-methyl-3,5-dinitrobenzamide, in complex mixtures or reaction monitoring .

Negative Control or Inactive Scaffold in Biological Assays

Based on the current evidence gap regarding its biological activity, N-Methyl-2,4-dinitrobenzamide may be strategically employed as a negative control compound in experiments involving its more potent analogs, such as CB 1954 or SN 23862 [1]. Its structural similarity to the active compounds, combined with a lack of verified biological potency, allows researchers to control for non-specific effects arising from the benzamide scaffold itself. This application is contingent upon confirming the absence of confounding activity in the user's specific assay system.

Precursor for Investigating Nitroreductase Substrate Specificity

While CB 1954 and SN 23862 are known substrates for nitroreductases, the substrate specificity of these enzymes for a simpler N-methyl analog like N-Methyl-2,4-dinitrobenzamide is uncharacterized [1]. Therefore, a specific research application would be to probe the minimal structural requirements for nitroreductase-mediated reduction of the dinitrobenzamide scaffold. By studying the metabolism and potential reductive activation of this simpler compound, researchers could gain valuable insights into the enzyme's active site constraints and inform the design of next-generation prodrugs.

Technical Documentation Hub

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